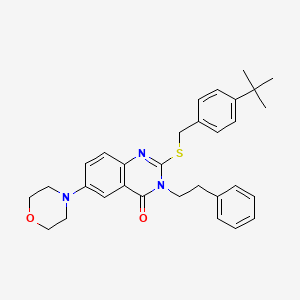
2-((4-(tert-butyl)benzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(tert-butyl)benzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one is a complex organic compound with a unique structure that includes a quinazolinone core, a morpholine ring, and a tert-butyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(tert-butyl)benzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the quinazolinone core, followed by the introduction of the morpholine ring and the tert-butyl group. The final step involves the formation of the thioether linkage.
Synthesis of Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of Morpholine Ring: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with morpholine.
Formation of Thioether Linkage: The final step involves the reaction of the quinazolinone derivative with 4-(tert-butyl)benzylthiol under basic conditions to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
2-((4-(tert-butyl)benzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under appropriate conditions to form dihydroquinazolinones.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and oxone.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Substituted morpholine derivatives.
科学研究应用
2-((4-(tert-butyl)benzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting kinases or other enzymes.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving sulfur-containing compounds.
作用机制
The mechanism of action of 2-((4-(tert-butyl)benzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can interact with the active site of enzymes, while the thioether linkage and morpholine ring can enhance binding affinity and specificity. The tert-butyl group can provide steric hindrance, affecting the compound’s overall activity and selectivity.
相似化合物的比较
Similar Compounds
2-{[4-(tert-butyl)benzyl]thio}-4-methylquinoline-3-carbonitrile: This compound shares the thioether linkage and tert-butyl group but has a different core structure.
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: These compounds have a similar sulfur-containing linkage but differ in their core structures and functional groups.
Uniqueness
2-((4-(tert-butyl)benzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one is unique due to its combination of a quinazolinone core, morpholine ring, and tert-butyl group. This combination provides a unique set of chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-6-morpholin-4-yl-3-(2-phenylethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N3O2S/c1-31(2,3)25-11-9-24(10-12-25)22-37-30-32-28-14-13-26(33-17-19-36-20-18-33)21-27(28)29(35)34(30)16-15-23-7-5-4-6-8-23/h4-14,21H,15-20,22H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKUIDJCFZCPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(((3,6-dichloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B2643744.png)
![2-[[1-(2,2-Difluoroethyl)-3-methoxypyrazol-4-yl]amino]acetic acid](/img/structure/B2643745.png)



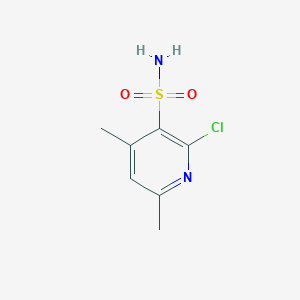
![2-(2,4-dichlorophenoxy)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2643750.png)
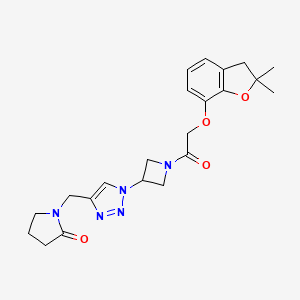
![4-{[1-(3,4-Dimethoxybenzenesulfonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B2643754.png)
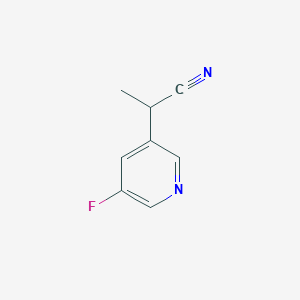
![5-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2643758.png)
![N-(2-methylpropyl)-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide](/img/structure/B2643762.png)
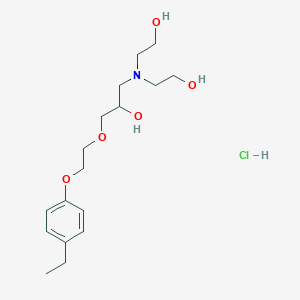
![3-[(furan-2-yl)methyl]-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(2-methylphenyl)thiourea](/img/structure/B2643766.png)
